molecular formula C8H15IO2 B14591316 3,3-Diethoxy-1-iodo-2-methylprop-1-ene CAS No. 61147-90-8

3,3-Diethoxy-1-iodo-2-methylprop-1-ene

Cat. No.: B14591316
CAS No.: 61147-90-8
M. Wt: 270.11 g/mol
InChI Key: KQXHKAVPVFJFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethoxy-1-iodo-2-methylprop-1-ene is an organic compound with the molecular formula C8H15IO2. It is characterized by the presence of an iodine atom, two ethoxy groups, and a methyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-1-iodo-2-methylprop-1-ene typically involves the iodination of 3,3-diethoxy-2-methylprop-1-ene. This can be achieved through the reaction of 3,3-diethoxy-2-methylprop-1-ene with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-1-iodo-2-methylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like sodium hydride or potassium hydroxide in solvents such as ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of compounds like 3,3-diethoxy-1-chloro-2-methylprop-1-ene.

    Elimination: Formation of 3,3-diethoxy-2-methylpropene.

    Oxidation: Formation of 3,3-diethoxy-2-methylpropanoic acid.

    Reduction: Formation of 3,3-diethoxy-2-methylpropanol.

Properties

CAS No.

61147-90-8

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

3,3-diethoxy-1-iodo-2-methylprop-1-ene

InChI

InChI=1S/C8H15IO2/c1-4-10-8(11-5-2)7(3)6-9/h6,8H,4-5H2,1-3H3

InChI Key

KQXHKAVPVFJFSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=CI)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.